(4-{[2-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}phenyl)(piperidin-1-yl)methanone
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Overview
Description
The compound (4-{[2-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}phenyl)(piperidin-1-yl)methanone is a complex organic molecule that features a unique structure combining an imidazo[1,2-a]pyrazine core with a methoxyphenyl group and a piperidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[2-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}phenyl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. The key steps include:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridines and arylglyoxals.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions to attach the methoxy group to the phenyl ring.
Attachment of the piperidinyl methanone moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
The compound (4-{[2-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}phenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the imidazo[1,2-a]pyrazine core can produce dihydro derivatives .
Scientific Research Applications
The compound (4-{[2-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}phenyl)(piperidin-1-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-{[2-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}phenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrazine core can interact with enzymes and receptors, modulating their activity . The methoxyphenyl group can enhance the compound’s binding affinity and specificity . The piperidinyl methanone moiety can influence the compound’s pharmacokinetic properties, such as solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one
- 2-Acetamido-5-(4-methoxyphenyl)pyrazine
- 2-Acetamido-5-(2-naphthyl)pyrazine
Uniqueness
The uniqueness of (4-{[2-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}phenyl)(piperidin-1-yl)methanone lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the imidazo[1,2-a]pyrazine core, methoxyphenyl group, and piperidinyl methanone moiety makes it distinct from other similar compounds .
Properties
Molecular Formula |
C25H25N5O2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[4-[[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino]phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C25H25N5O2/c1-32-21-11-7-18(8-12-21)23-24(30-16-13-26-17-22(30)28-23)27-20-9-5-19(6-10-20)25(31)29-14-3-2-4-15-29/h5-13,16-17,27H,2-4,14-15H2,1H3 |
InChI Key |
FXOAOCBAFPWXMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=C(C=C4)C(=O)N5CCCCC5 |
Origin of Product |
United States |
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